molecular formula C25H42O3 B166885 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 132296-15-2

2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Cat. No. B166885
CAS RN: 132296-15-2
M. Wt: 390.6 g/mol
InChI Key: XJCOVQZUVSVFOU-KJXAQDMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol, also known as HBCDD, is a brominated flame retardant that has been widely used in various industrial and consumer products. HBCDD has been found to have adverse effects on human health and the environment, leading to its regulation and eventual phase-out in many countries. In

Mechanism of Action

The mechanism of action of 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is not fully understood, but it is believed to act as an endocrine disruptor, interfering with the normal functioning of hormones in the body. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to affect the immune system and to have neurotoxic effects.
Biochemical and Physiological Effects:
2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been found to have a range of biochemical and physiological effects, including changes in gene expression, alterations in metabolism, and disruption of the normal functioning of various organs and systems in the body. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to affect reproductive and developmental processes in various organisms.

Advantages and Limitations for Lab Experiments

2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is a useful tool for studying the effects of brominated flame retardants on human health and the environment. However, there are limitations to its use in lab experiments, including its toxicity and the challenges associated with separating its stereoisomers.

Future Directions

There are many future directions for 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol research, including further studies on its mechanisms of action, its effects on human health and the environment, and the development of more effective methods for its separation and detection. Additionally, research is needed to identify alternative flame retardants that are safe and effective for use in various products.

Synthesis Methods

2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol is synthesized by reacting cyclohexanone with bromine in the presence of a catalyst. The resulting mixture is then treated with hydrobromic acid and aluminum chloride to produce a mixture of three stereoisomers: α-, β-, and γ-2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol. The separation of these isomers is challenging due to their similar properties, but various methods have been developed for their separation, including chromatography and fractional crystallization.

Scientific Research Applications

2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has been widely studied for its effects on human health and the environment. It has been found to have toxic effects on various organisms, including fish, birds, and mammals. 2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol has also been found to accumulate in the environment and in human tissues, leading to concerns about its potential health effects.

properties

CAS RN

132296-15-2

Product Name

2-[5-Hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Molecular Formula

C25H42O3

Molecular Weight

390.6 g/mol

IUPAC Name

2-[5-hydroxy-2-(4-hydroxybutyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

InChI

InChI=1S/C25H42O3/c1-4-5-6-8-15-25(2,3)20-12-14-22(24(28)17-20)23-18-21(27)13-11-19(23)10-7-9-16-26/h12,14,17,19,21,23,26-28H,4-11,13,15-16,18H2,1-3H3

InChI Key

XJCOVQZUVSVFOU-KJXAQDMKSA-N

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCCO)O)O

SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCCO)O)O

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCCO)O)O

Origin of Product

United States

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